Lipophilicity Advantage over Unsubstituted Parent
The 6-methyl substitution on the benzimidazole ring significantly increases the lipophilicity of the molecule compared to the unsubstituted parent, 1H-benzimidazole-2-carbaldehyde. This is a key differentiator for applications requiring improved membrane permeability or altered solubility profiles. The target compound has a predicted LogP value of 1.68380 [1], whereas the unsubstituted parent compound (1H-benzimidazole-2-carbaldehyde) has a predicted XLogP3 of 1.1 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.68380 (Predicted) |
| Comparator Or Baseline | 1H-benzimidazole-2-carbaldehyde (XLogP3 = 1.1) |
| Quantified Difference | Increase of approximately 0.58 log units |
| Conditions | Predicted values based on computational models. |
Why This Matters
Higher lipophilicity can correlate with enhanced passive membrane permeability, a crucial parameter for drug candidates and biologically active molecules in cell-based assays.
- [1] Chem960. (n.d.). 883541-93-3 (6-Methyl-1H-benzoimidazole-2-carbaldehyde) - Experimental Characteristics. View Source
- [2] PubChem. (2025). 1H-Benzimidazole-2-carboxaldehyde - Computed Properties. View Source
